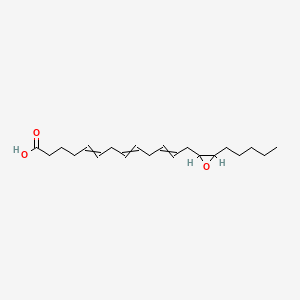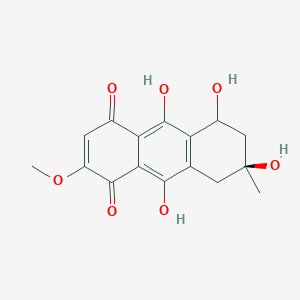
hydrogen dithionite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hydrogen dithionite, commonly known as sodium dithionite, is a white crystalline powder with a faint sulfurous odor. It is a powerful reducing agent widely used in various industrial and scientific applications. The compound is stable in dry air but decomposes in hot water and acidic solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium dithionite is produced industrially by the reduction of sulfur dioxide. One common method involves the use of zinc powder in a two-step process:
- (2 \text{SO}_2 + \text{Zn} \rightarrow \text{ZnS}_2\text{O}_4)
- (\text{ZnS}_2\text{O}_4 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{Zn(OH)}_2)
Another method employs sodium borohydride: (\text{NaBH}_4 + 8 \text{NaOH} + 8 \text{SO}_2 \rightarrow 4 \text{Na}_2\text{S}_2\text{O}_4 + \text{NaBO}_2 + 6 \text{H}_2\text{O}) .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium dithionite undergoes several types of reactions, primarily reduction reactions. It is known for its ability to reduce nitro groups to amino groups, which is a vital transformation in organic synthesis .
Common Reagents and Conditions
Sodium dithionite is often used in conjunction with other reagents such as sodium hydroxide and sulfur dioxide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from these reactions include amines from the reduction of nitro compounds and various heterocycles from reductive cyclization reactions .
Applications De Recherche Scientifique
Sodium dithionite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which sodium dithionite exerts its reducing effects involves the formation of a sodium sulfinate intermediate. This intermediate is stable under basic conditions but decomposes under acidic or neutral conditions to yield the final reduced product .
Comparaison Avec Des Composés Similaires
Sodium dithionite is often compared with other reducing agents such as sodium sulfite, sodium sulfate, and sodium thiosulfate. While all these compounds serve as reducing agents, sodium dithionite is unique in its ability to reduce nitro groups to amino groups efficiently and under mild conditions .
Similar Compounds
- Sodium sulfite
- Sodium sulfate
- Sodium thiosulfate
Sodium dithionite stands out due to its strong reducing power and versatility in various chemical reactions.
Propriétés
Numéro CAS |
34175-11-6 |
|---|---|
Formule moléculaire |
HO4S2- |
Poids moléculaire |
129.14 g/mol |
InChI |
InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-1 |
Clé InChI |
GRWZHXKQBITJKP-UHFFFAOYSA-M |
SMILES |
OS(=O)S(=O)[O-] |
SMILES canonique |
OS(=O)S(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl]-[4-(1-piperidinyl)-1-piperidinyl]methanone](/img/structure/B1231014.png)

![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)


![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B1231024.png)
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)





